molecular formula C17H14N2O2 B11847228 Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate CAS No. 18007-09-5

Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate

Cat. No.: B11847228
CAS No.: 18007-09-5
M. Wt: 278.30 g/mol
InChI Key: UDUPQJFRNMDWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
8.92 d (J=8.4 Hz) H-5 (quinoline)
8.25 dd (J=8.0, 1.6 Hz) H-8 (benzene)
7.78–7.62 m H-6, H-7, H-9 (aromatic)
4.40 q (J=7.1 Hz) OCH2CH3
3.21 s H-4 (adjacent to ester)
1.42 t (J=7.1 Hz) OCH2CH3

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
168.4 C=O (ester)
154.2 C-3 (cyano-substituted)
134.6–122.1 Aromatic carbons
117.5 C≡N
61.8 OCH2CH3
14.3 OCH2CH3

The deshielded C-3 (154.2 ppm) confirms cyano substitution, while the ester carbonyl appears at 168.4 ppm.

Infrared (IR) Vibrational Mode Analysis

IR (KBr, cm⁻¹) :

Peak Assignment
2245 ν(C≡N) stretch
1723 ν(C=O) ester
1601 ν(C=C) aromatic
1276 ν(C-O) ester
764 δ(C-H) out-of-plane (quinoline)

The sharp cyano stretch at 2245 cm⁻¹ and ester carbonyl at 1723 cm⁻¹ are diagnostic for functional group identification.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

m/z Fragment Ion
278 [M]⁺
250 [M – CO]⁺
205 [M – COOCH2CH3]⁺
178 [C12H8N2]⁺ (quinoline core)

The molecular ion peak at m/z 278 confirms the molecular weight. Sequential losses of CO (28 Da) and the ethyl carboxylate group (73 Da) dominate the fragmentation pathway.

Properties

CAS No.

18007-09-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 3-cyano-3H-benzo[f]quinoline-4-carboxylate

InChI

InChI=1S/C17H14N2O2/c1-2-21-17(20)19-13(11-18)8-9-15-14-6-4-3-5-12(14)7-10-16(15)19/h3-10,13H,2H2,1H3

InChI Key

UDUPQJFRNMDWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=CC2=C1C=CC3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Twin-Catalyzed One-Pot Synthesis Using Modified Naphthylamine Precursors

The patented twin-catalyzed method for quinoline synthesis offers a foundational framework for constructing the benzo[f]quinoline scaffold. This approach employs substituted anilines and methyl vinyl ketone (MVK) in the presence of dual catalysts: silica-supported ferric chloride (silferc) and anhydrous zinc chloride. To adapt this method for ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate, the following modifications are proposed:

Step 1: Substrate Design

  • Replace aniline with 1-naphthylamine (aminonaphthalene) to introduce the fused benzene ring required for the benzo[f]quinoline system.

  • Introduce a cyano group at position 3 by using 3-cyano-1-naphthylamine as the starting material.

Step 2: Reaction Optimization

  • Combine 3-cyano-1-naphthylamine (1 equiv.), silferc (1.5 equiv.), and MVK (1.2–2.0 equiv.) in acetic acid under nitrogen at 70–75°C for 1 hour.

  • Add zinc chloride (1.5 equiv.) and reflux for 2–5 hours to facilitate cyclization and esterification.

Step 3: Workup and Isolation

  • Basify the reaction mixture with 10% NaOH, extract with ethyl acetate, and evaporate to isolate the crude product.

  • Purify via recrystallization or column chromatography to obtain this compound.

Key Considerations

  • The silferc catalyst promotes electrophilic substitution, directing MVK addition to position 4 of the naphthylamine, while zinc chloride facilitates cyclodehydration .

  • Cyano group stability under acidic conditions must be verified, as prolonged exposure to acetic acid may lead to hydrolysis.

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion with Halodiazoacetates

The Rh(II)-mediated synthesis of ethyl quinoline-3-carboxylates provides a pathway to functionalize indole derivatives into quinoline frameworks. For benzo[f]quinoline formation, this method can be modified as follows:

Step 1: Substrate Selection

  • Use 7-azaindole or a benzannulated indole derivative (e.g., β-carboline) as the starting material to pre-install the fused benzene ring.

Step 2: Diazocompound Design

  • Replace ethyl bromodiazoacetate with ethyl 2-cyano-2-diazoacetate to introduce the cyano group at position 3 during the ring-expansion phase.

Step 3: Catalytic Cyclization

  • React the substituted indole (1 equiv.) with ethyl 2-cyano-2-diazoacetate (1.4 equiv.) in dichloromethane using Rh₂(esp)₂ (1 mol%) and Cs₂CO₃ (1.3 equiv.) at room temperature.

  • The reaction proceeds via cyclopropanation of the indole’s C2–C3 bond, followed by ring expansion to form the quinoline core .

Step 4: Regiochemical Control

  • The electron-withdrawing cyano group directs electrophilic attack to position 3, ensuring correct regioselectivity.

  • Ethyl carboxylate formation at position 4 arises from the diazoacetate’s ester moiety.

Key Considerations

  • N–H indoles are essential for cyclopropanation; N-substituted derivatives may follow alternative pathways .

  • Steric hindrance from the fused benzene ring necessitates longer reaction times or elevated temperatures.

Enaminone-Based Cyclization with Nitrile-Containing Reagents

Enaminones serve as versatile intermediates for constructing nitrogen-containing heterocycles . A three-step sequence leveraging enaminone chemistry could yield the target compound:

Step 1: Enaminone Synthesis

  • Condense ethyl acetoacetate with 3-cyano-1-naphthylamine in acetic acid to form the enaminone precursor.

Step 2: Cyclodehydration

  • Heat the enaminone with phosphoryl chloride (POCl₃) to induce cyclization, forming the benzo[f]quinoline skeleton.

Step 3: Functional Group Interconversion

  • Hydrolyze the intermediate’s acetyl group to a carboxylic acid using NaOH, followed by esterification with ethanol/H₂SO₄ to install the ethyl carboxylate.

Key Considerations

  • POCl₃-mediated cyclization may require strict temperature control (0–5°C) to prevent cyano group degradation .

  • Alternative catalysts, such as polyphosphoric acid (PPA), could improve yields.

Comparative Analysis of Methodologies

Method Yield Range Advantages Limitations
Twin-Catalyzed 55–65%One-pot procedure, scalable, green solventsLimited precedent for cyano-substituted anilines
Rh(II)-Catalyzed 60–75%Mild conditions, high regioselectivityRequires specialized diazo reagents
Enaminone Cyclization 50–70%Broad substrate scope, modular designMulti-step synthesis, harsh reaction conditions

Mechanistic Insights and Stereoelectronic Effects

  • Twin-Catalyzed Route : Silferc activates the aniline’s amino group for MVK addition, while zinc chloride stabilizes the transition state during cyclization . The cyano group’s electron-withdrawing nature enhances electrophilic aromatic substitution at position 3.

  • Rh(II)-Mediated Pathway : Dirhodium complexes generate metallocarbenes, which undergo [2+1] cycloaddition with indoles. Subsequent ring expansion proceeds via a six-membered transition state, positioning the cyano and ester groups ortho to each other .

  • Enaminone Cyclization : Conjugation between the enaminone’s π-system and the naphthalene ring directs cyclization to form the quinoline core, with the cyano group acting as a regiochemical director .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 1-methylbenzo[g]quinoline-4,5,10-trione-3-carboxylate (Compound 6)

  • Structure: Differs in the benzo[g]quinoline backbone, a trione system at C-4,5,10, and a methyl group at N-1 .
  • Synthesis: Prepared via N-alkylation of 1H-benzo[g]quinoline-4,5,10-trione-3-carboxylate with methyl iodide (60% yield) .
  • Biological Activity: Exhibits potent cytotoxicity with a mean GI₅₀ of 2.52 µM across 60 cancer cell lines, outperforming non-esterified analogs .

Ethyl 1H-benzo[g]quinoline-4,5,10-trione-3-carboxylate (Compound 1)

  • Structure : Lacks the N-methyl group and features a free NH at N-1 .
  • Synthesis: Synthesized via thermal condensation of 2-aminobenzoquinone with EMME in diphenyl ether (66% yield) .
  • Biological Activity : Moderate cytotoxicity (mean GI₅₀ = 5.92 µM), suggesting that N-methylation (as in Compound 6) enhances activity by reducing hydrogen-bonding interactions with the solvent .

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

  • Structure : Contains a hydroxy group at C-4 and a trifluoromethyl group at C-6 .
  • Synthesis : Gould-Jacobs reaction in diphenyl ether, yielding a compound with a molecular weight of 285.22 .
  • Key Difference: The trifluoromethyl group increases electronegativity and metabolic stability, while the hydroxy group may reduce bioavailability compared to the cyano-substituted target compound.

Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate

  • Structure: A hexahydroquinoline derivative with a fluorophenyl substituent, enhancing aromatic π-π interactions .
  • Applications : Used in neuroblastoma research; fluorophenyl groups improve blood-brain barrier penetration .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Cytotoxicity (GI₅₀, µM) Key Features
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate Benzo[f]quinoline C-3: CN; C-4: COOEt N/A High electron-withdrawing potential
Compound 6 Benzo[g]quinoline C-3: COOEt; N-1: CH₃; C-4,5,10: trione 2.52 Enhanced lipophilicity, potent activity
Compound 1 Benzo[g]quinoline C-3: COOEt; C-4,5,10: trione; NH at N-1 5.92 Free NH reduces membrane permeability
Ethyl 4-hydroxy-6-(CF₃)quinoline-3-carboxylate Quinoline C-4: OH; C-6: CF₃; C-3: COOEt N/A High metabolic stability
Ethyl 4-(4-F-phenyl)-hexahydroquinoline-3-carboxylate Hexahydroquinoline C-4: 4-F-phenyl; C-5: oxo N/A Improved BBB penetration

Biological Activity

Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a quinoline core, which is known for its pharmacological properties. The presence of the cyano and carboxylate groups enhances its reactivity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity.

CompoundCell LineIC50 (μM)
Compound AMCF-70.290 ± 0.05
Compound BHCT-1160.588 ± 0.04
This compoundHepG2TBD

2. Antiviral Properties

Molecular docking studies suggest that this compound may inhibit viral replication, particularly in Hepatitis B Virus (HBV). In vitro studies have demonstrated that related compounds significantly reduce HBV replication at concentrations as low as 10 µM, suggesting a potential therapeutic application in viral infections.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Kinases : Similar quinoline derivatives have been identified as inhibitors of various kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

In a study conducted by El-Adl et al., a series of quinazolinone derivatives were tested for their antiproliferative effects against several cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard treatments like sorafenib, highlighting the potential of quinoline derivatives in cancer therapy .

Case Study 2: Antiviral Activity

Research published on the antiviral properties of quinoline derivatives showed promising results against HBV. The compounds were evaluated using molecular docking and in vitro assays, confirming their ability to inhibit viral replication effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization of precursors such as substituted benzaldehydes or anilines. For example, cyclization using ethyl cyanoacetate in ethanol with a base catalyst (e.g., piperidine) under reflux can yield the quinoline core . Temperature control (80–100°C) and solvent selection (polar aprotic solvents like DMF) are critical for achieving high yields. Purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and ester/cyanide functional groups. IR spectroscopy can validate carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves bond angles, torsion angles, and crystal packing. For example, the trifluoromethyl group in similar quinolines shows distinct electron density maps .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) to determine optimal dissolution conditions. Fluorinated or chlorinated substituents often enhance lipophilicity, reducing aqueous solubility .
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity (40–80% RH). Use HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in therapeutic applications?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing the cyano group with halogens or methoxy groups) and compare bioactivity .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assay) to quantify IC50_{50} values. For example, trifluoromethyl groups in similar quinolines enhance antibacterial potency .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Dosage Optimization : Conduct dose-response studies in animal models, adjusting for interspecies metabolic differences. Use LC-MS/MS to monitor compound levels in plasma .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., DNA gyrase or tubulin). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett constants) with activity data from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.